2-(Quinoxalin-6-YL)ethanol
Overview
Description
2-(Quinoxalin-6-YL)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. This compound is a derivative of quinoxaline, which is a heteroaromatic organic compound that is widely used in the synthesis of various biologically active compounds.
Mechanism Of Action
The mechanism of action of 2-(Quinoxalin-6-YL)ethanol is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of DNA synthesis, induction of apoptosis, and inhibition of oxidative stress. It has also been shown to modulate various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.
Biochemical And Physiological Effects
2-(Quinoxalin-6-YL)ethanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. Additionally, it has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(Quinoxalin-6-YL)ethanol in lab experiments is its versatility. It can be used in various assays to study its potential in different applications. Additionally, it is relatively easy to synthesize and purify, making it readily accessible for research purposes. However, one of the main limitations of using this compound is its potential toxicity. Further studies are needed to determine its toxicity profile and safe dosage.
Future Directions
There are several future directions for the study of 2-(Quinoxalin-6-YL)ethanol. One of the main areas of research is the development of new drugs based on this compound. It has shown promising results in preclinical studies and may be a potential candidate for the development of new anticancer and antimicrobial drugs. Additionally, further studies are needed to determine its toxicity profile and safe dosage. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential in various applications.
Scientific Research Applications
2-(Quinoxalin-6-YL)ethanol has been extensively studied for its potential in various scientific research applications. One of the main applications of this compound is in the development of new drugs. It has been shown to have promising anticancer, antimicrobial, and antifungal properties. Additionally, it has been studied for its potential as an antioxidant, anti-inflammatory, and neuroprotective agent.
properties
IUPAC Name |
2-quinoxalin-6-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-6-3-8-1-2-9-10(7-8)12-5-4-11-9/h1-2,4-5,7,13H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFSSWHTWIUCMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594934 | |
Record name | 2-(Quinoxalin-6-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinoxalin-6-YL)ethanol | |
CAS RN |
473895-88-4 | |
Record name | 6-Quinoxalineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473895-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Quinoxalin-6-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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